

# "cross-reactivity of 42-(2-Tetrazolyl)rapamycin with other kinases"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **42-(2-Tetrazolyl)rapamycin**

Cat. No.: **B10800657**

[Get Quote](#)

## Torkinib's Kinase Selectivity: A Comparative Analysis

A detailed guide for researchers on the cross-reactivity profile of **42-(2-Tetrazolyl)rapamycin** (Torkinib), an ATP-competitive mTOR inhibitor.

**42-(2-Tetrazolyl)rapamycin**, also known as Torkinib (PP242), is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase.<sup>[1][2]</sup> As a critical regulator of cell growth, proliferation, and survival, mTOR is a prime target in drug development, particularly in oncology.<sup>[3][4][5]</sup> Torkinib distinguishes itself from rapamycin and its analogs by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).<sup>[1][2]</sup> This guide provides a comparative analysis of Torkinib's cross-reactivity with other kinases, supported by experimental data and detailed protocols for assessing kinase inhibition.

## Kinase Inhibition Profile of Torkinib

Torkinib exhibits remarkable selectivity for mTOR over other kinases, including those within the phosphoinositide 3-kinase (PI3K) family.<sup>[1][2]</sup> The following table summarizes the half-maximal inhibitory concentration (IC50) values of Torkinib against a panel of kinases, providing a quantitative comparison of its potency and selectivity.

| Kinase Target                  | Torkinib (PP242) IC50 (nM) | Reference |
|--------------------------------|----------------------------|-----------|
| mTOR                           | 8                          | [1][2]    |
| mTORC1                         | 30                         | [1][2]    |
| mTORC2                         | 58                         | [1][2]    |
| p110 $\delta$ (PI3K $\delta$ ) | 100                        | [1]       |
| DNA-PK                         | 410                        | [1]       |
| PDGFR                          | 410                        | [1]       |
| p110 $\gamma$ (PI3K $\gamma$ ) | 1300 (1.3 $\mu$ M)         | [1]       |
| Hck                            | 1200 (1.2 $\mu$ M)         | [1]       |
| Scr                            | 1400 (1.4 $\mu$ M)         | [1]       |
| VEGFR2                         | 1500 (1.5 $\mu$ M)         | [1]       |
| p110 $\alpha$ (PI3K $\alpha$ ) | 2000 (2 $\mu$ M)           | [1]       |
| p110 $\beta$ (PI3K $\beta$ )   | 2200 (2.2 $\mu$ M)         | [1]       |
| EphB4                          | 3400 (3.4 $\mu$ M)         | [1]       |
| Abl                            | 3600 (3.6 $\mu$ M)         | [1]       |
| EGFR                           | 4400 (4.4 $\mu$ M)         | [1]       |
| Scr(T338I)                     | 5100 (5.1 $\mu$ M)         | [1]       |

Testing of Torkinib against a broader panel of 219 protein kinases revealed that at a concentration 100-fold above its IC50 for mTOR, it inhibits only one kinase, Ret, by more than 90%, and only three others (PKC $\alpha$ , PKC $\beta$ II, and JAK2V617F) by more than 75%.[\[1\]](#)

## mTOR Signaling Pathway and Torkinib's Mechanism of Action

The mTOR signaling pathway is a central hub that integrates intracellular and extracellular signals to regulate key cellular processes.[\[3\]](#)[\[4\]](#) mTOR exists in two distinct multiprotein

complexes, mTORC1 and mTORC2.<sup>[4][6]</sup> Torkinib, as an ATP-competitive inhibitor, blocks the kinase activity of both complexes, leading to a comprehensive shutdown of mTOR signaling.



[Click to download full resolution via product page](#)

Caption: Torkinib inhibits both mTORC1 and mTORC2 kinase activity.

## Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay to determine the IC<sub>50</sub> value of a compound like Torkinib. Specific conditions may need to be optimized for different kinases.

### In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ATP remaining in the reaction after the kinase reaction is complete. The luminescent signal is inversely proportional to kinase activity.

#### Materials:

- Purified kinase
- Specific peptide substrate for the kinase
- Torkinib or other test compounds
- ATP
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl<sub>2</sub>, DTT)
- Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

#### Procedure:

- Compound Preparation:

- Prepare a stock solution of Torkinib in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should ideally not exceed 1%.

• Assay Setup:

- Add a small volume (e.g., 5  $\mu$ L) of each Torkinib dilution or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
- Add the kinase and its specific substrate, prepared in the kinase assay buffer, to each well.
- Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

• Kinase Reaction Initiation:

- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the  $K_m$  value for the specific kinase being tested.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

• Reaction Termination and Signal Detection:

- Terminate the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
- Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.

• Data Analysis:

- Measure the luminescence signal using a plate reader.
- Calculate the percentage of kinase inhibition for each Torkinib concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the Torkinib concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Torkinib | Apoptosis | Mitophagy | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. ["cross-reactivity of 42-(2-Tetrazolyl)rapamycin with other kinases"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10800657#cross-reactivity-of-42-2-tetrazolyl-rapamycin-with-other-kinases\]](https://www.benchchem.com/product/b10800657#cross-reactivity-of-42-2-tetrazolyl-rapamycin-with-other-kinases)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)